CID 78358071
Description
Contextualization of CID 78358071 within Contemporary Chemical Biology Research
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK has been identified as a crucial regulator of neuronal degeneration in various contexts, making it a key target in the study of neurodegenerative diseases. nih.govacs.org In the landscape of contemporary chemical biology, small molecule inhibitors like this compound are invaluable for dissecting complex signaling pathways. The compound's ability to permeate the blood-brain barrier and its oral bioavailability make it a particularly useful tool for in vivo studies in animal models of neurological disorders. medchemexpress.commedchemexpress.com
The study of DLK signaling is critical for understanding the mechanisms of nerve injury and neurodegeneration. DLK acts as a central node in a signaling cascade that responds to axonal injury and other cellular stressors, ultimately leading to neuronal apoptosis. researchgate.net By selectively inhibiting DLK, researchers can explore the downstream consequences of blocking this pathway, providing insights into potential therapeutic interventions for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). researchgate.netmdpi.com
Historical Perspective on the Discovery and Initial Academic Exploration of this compound
The development of this compound originated from a high-throughput screening effort to identify inhibitors of DLK. nih.govacs.org Researchers at Genentech described the generation of potent and selective DLK inhibitors, with this compound (referred to in their publication as compound 26) emerging as a lead candidate from the di(pyridin-2-yl)amine series. nih.govacs.org The design strategy focused on optimizing for central nervous system (CNS) drug-like properties, aiming for a molecule with both high potency and the ability to penetrate the brain. nih.govacs.org
Initial academic exploration demonstrated that this compound displayed concentration-dependent protection of neurons from degeneration in in vitro models. nih.govacs.org Subsequent studies in animal models of disease further validated its activity, showing dose-dependent efficacy. nih.govacs.org These early investigations established this compound as a robust tool for studying the role of DLK in neuronal health and disease.
Significance of this compound as a Research Probe and Therapeutic Lead
As a research probe, this compound has been instrumental in elucidating the role of the DLK signaling pathway in various pathological conditions. Its high potency, with a reported Ki (inhibition constant) of 0.5 nM, allows for targeted inhibition of DLK. medchemexpress.comselleckchem.com This selectivity enables researchers to attribute observed pharmacological effects specifically to the inhibition of DLK, although some off-target activities at higher concentrations have been noted. chemicalprobes.org
The compound has been utilized in preclinical studies for a range of neurodegenerative and neurological conditions. For instance, it has been shown to reduce the phosphorylation of c-Jun, a downstream target of DLK, in models of optic nerve crush and Parkinson's disease. researchgate.netsigmaaldrich.com Furthermore, treatment with this compound has been found to prevent mechanical allodynia and microgliosis after nerve injury. nih.gov Studies have also explored its potential in models of temporal lobe epilepsy, where it was found to be effective in preventing epileptogenesis and associated cognitive and behavioral deficits. biorxiv.org
The promising results from these preclinical studies highlight the potential of this compound as a therapeutic lead. Its ability to protect neurons from degeneration suggests that pharmacological inhibition of DLK could be a viable therapeutic strategy for a variety of currently untreatable neurodegenerative diseases. nih.govacs.orgresearchgate.net
Detailed Research Findings
This compound has been extensively characterized for its inhibitory activity and selectivity against a panel of kinases. This detailed profiling is crucial for its validation as a specific chemical probe for DLK.
| Target | Potency (Ki) | Potency (IC50) |
|---|---|---|
| DLK (Dual Leucine Zipper Kinase) | 0.5 nM | |
| p-JNK | 30 nM | |
| DRG | 107 nM |
| Kinase | IC50 (nM) |
|---|---|
| JNK1 | 129 |
| JNK2 | 514 |
| JNK3 | 364 |
| MLK1 | 67.8 |
| MLK2 | 767 |
| MLK3 | 602 |
| MKK4 | >5000 |
| MKK7 | >5000 |
Properties
Molecular Formula |
C12H14FeO |
|---|---|
Molecular Weight |
230.08 g/mol |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/t6-;;/m0../s1 |
InChI Key |
NJPGTUIMEAOISI-ILKKLZGPSA-N |
Isomeric SMILES |
C[C@@H](C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Cid 78358071
Total Synthesis Approaches to CID 78358071 and Related Architectures
The total synthesis of Withasomnine has been approached through various innovative strategies, reflecting the advancements in synthetic organic chemistry. One notable approach commences from the readily available pyrazole, building the fused ring system and introducing the phenyl group in a concise series of reactions. etown.edu A key step in this methodology involves a Suzuki coupling with phenylboronic acid to append the phenyl group to the 4-position of the pyrazole ring. etown.edu The fused ring system is then constructed via an alkylation at the 1-position, followed by the formation of a xanthate ester, which serves as a precursor for a radical cyclization to complete the bicyclic core. etown.edu
Another efficient strategy involves a cascade reaction that facilitates a double C(sp3)–H functionalization and a dehydrogenative aromatization sequence. This method has enabled the synthesis of Withasomnine in a remarkably short two-step process. rsc.org Furthermore, a novel synthetic protocol for [1,2-b]-fused bicyclic pyrazoles has been developed utilizing a radical cyclization of pyrazole-1-(ω-alkyl) radicals. researchgate.net This approach has been successfully applied to the synthesis of Withasomnine and its larger ring analogues. researchgate.net
A different synthetic design constructs the 1,2-diazabicyclo[3.3.0]octa-2,4-diene system in a single step, offering a streamlined route to the pyrazole alkaloid. tandfonline.comtandfonline.com The versatility of synthetic approaches is further highlighted by a three-step synthesis starting from readily available aldehydes and 4-nitro-1-butanol. researchgate.net This method also allows for the facile synthesis of non-natural analogues. researchgate.net
| Starting Material | Key Reactions | Overall Yield |
| Pyrazole | Suzuki coupling, Alkylation, Radical cyclization | Not specified |
| Aldehydes and 4-nitro-1-butanol | 1,3-dipolar cycloaddition | Not specified |
| Phenylacetonitrile | Formylation, Thioether formation, Double cyclization | 11.3% |
| Ketones/Aldehydes | Cascade reaction (double C(sp3)–H functionalization, dehydrogenative aromatization) | Not specified |
Semisynthetic Strategies for Derivatization of this compound
While the focus has largely been on the total synthesis of Withasomnine, semisynthetic strategies offer a valuable avenue for generating derivatives with potentially enhanced or modified biological activities. Semisynthesis leverages the natural product scaffold, which often possesses complex stereochemistry, to create analogues through chemical modifications. nih.gov For Withasomnine, this could involve targeting reactive functional groups for derivatization. Although specific literature on the semisynthetic derivatization of Withasomnine is not extensively detailed in the provided search results, general principles of semisynthesis can be applied. For instance, if hydroxylated analogues of Withasomnine were available, acylation or carbamoylation could be employed to introduce a variety of substituents, a strategy that has been successfully used for other classes of natural products. nih.gov Such modifications can significantly impact the physicochemical properties and biological activity of the parent compound. nih.gov
Chemoenzymatic Synthesis and Biosynthetic Pathway Elucidation of this compound
The chemoenzymatic synthesis of complex natural products combines the efficiency of chemical synthesis for constructing a core structure with the high selectivity of enzymatic transformations for subsequent modifications. chemistryviews.org While a specific chemoenzymatic synthesis for Withasomnine has not been detailed, the elucidation of its biosynthetic pathway provides a foundation for such approaches.
Withasomnine is an alkaloid found in Withania somnifera, a plant known for producing a diverse array of secondary metabolites, including withanolides. frontiersin.orgnih.gov The biosynthesis of withanolides is thought to occur through the sterol pathway, involving numerous enzymatic modifications such as hydroxylation, oxidation, and cyclization. nih.gov While the direct biosynthetic pathway of the pyrazole alkaloid Withasomnine is less understood, it is hypothesized to derive from primary metabolites that undergo a series of enzymatic reactions. Understanding the specific enzymes involved in the formation of the pyrazole ring and the subsequent cyclization would be crucial for developing a chemoenzymatic synthesis. This could involve the chemical synthesis of a late-stage intermediate, which is then converted to Withasomnine by one or more isolated enzymes.
Directed Chemical Modification and Analogue Generation of this compound
The generation of Withasomnine analogues through directed chemical modification is a key strategy for exploring structure-activity relationships. nih.gov Several synthetic strategies for Withasomnine have been designed to be amenable to the creation of a library of related compounds. rsc.orgresearchgate.net
Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental tool in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk In the context of Withasomnine synthesis and analogue generation, FGI can be employed to modify peripheral functional groups. For example, if a precursor with a different functional group is synthesized, it can be converted to the desired group at a later stage. Common FGI reactions include nucleophilic substitutions, oxidations, and reductions. solubilityofthings.comimperial.ac.uk For instance, an alcohol can be converted to an alkyl halide, which can then be subjected to a variety of nucleophilic substitution reactions to introduce diverse functionalities. vanderbilt.edu
Stereochemical Modifications
The stereochemistry of a molecule is often critical to its biological activity. While Withasomnine itself is achiral, the synthesis of analogues with stereocenters would require stereocontrolled synthetic methods. The introduction of chiral centers can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the reduction of a ketone to a secondary alcohol can generate a stereocenter, and the stereochemical outcome can be controlled by using chiral reducing agents. imperial.ac.uk Although no specific stereochemical modifications of Withasomnine are detailed in the search results, the principles of asymmetric synthesis would be applicable to the creation of chiral analogues.
Isotopic Labeling for Mechanistic Studies
No Publicly Available Scientific Data Found for Chemical Compound this compound
Following a comprehensive search of publicly accessible scientific databases and literature, no specific information has been found for the chemical compound identified as "this compound." This identifier does not correspond to a documented substance in major chemical and biological databases.
Consequently, it is not possible to provide an article on the "Elucidation of Molecular Mechanisms of Action for this compound" as requested. The required sections and subsections, including the identification of primary biological targets, downstream cellular pathways, and biophysical characterization of its interactions, cannot be addressed due to the absence of any research findings associated with this specific compound identifier.
Attempts to retrieve data on its receptor binding properties, enzyme inhibition or activation profiles, and nucleic acid interactions have yielded no results. Similarly, information regarding its modulation of cellular and molecular pathways or spectroscopic analyses of its target interactions is not available in the public domain.
It is possible that this compound is an incorrect identifier, a proprietary compound not yet described in published literature, or a substance that has not been the subject of scientific investigation. Without any foundational data, the generation of a scientifically accurate and informative article as per the user's instructions is unachievable.
Elucidation of Molecular Mechanisms of Action for Cid 78358071
Biophysical Characterization of CID 78358071-Target Interactions
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Structural biology techniques have been instrumental in elucidating the precise binding mechanism of Vonoprazan to the gastric H+,K+-ATPase. X-ray crystallography studies have successfully determined the crystal structure of the H+,K+-ATPase in complex with Vonoprazan. researchgate.netresearchgate.net These studies reveal that Vonoprazan binds within a luminal vestibule of the enzyme, specifically between the transmembrane helices 4, 5, and 6. nih.govnih.gov
The crystal structure shows that Vonoprazan's tetrahydroisoquinoline moiety binds deep within the binding pocket. spring8.or.jp This binding mode is distinct from that of other P-CABs like SCH28080. spring8.or.jp The interaction is further stabilized by an electrostatic barrier created by specific amino acid residues, such as Asp137 and Asn138, in the loop between transmembrane helices 1 and 2, which hinders the exit of Vonoprazan's sulfonyl group. nih.govnih.gov This structural arrangement is believed to be a key factor in the slow dissociation rate and long-lasting action of the compound. nih.govnih.gov
Cryo-electron microscopy (cryo-EM) has also been employed to study the H+,K+-ATPase. While a high-resolution cryo-EM structure of Vonoprazan specifically bound to the enzyme is not detailed in the provided results, cryo-EM has been used to determine the structure of the enzyme with other P-CABs, providing a comparative framework for understanding the conformational changes induced upon inhibitor binding. dntb.gov.uaresearchgate.net These studies confirm that P-CABs bind in a pocket that blocks the access of K+ from the lumen to its transport site, which is a common mechanism of competitive inhibition for this class of drugs. researchgate.net
Research Findings on Vonoprazan
| Category | Finding | Citation |
| Mechanism of Action | Potassium-competitive inhibitor of H+,K+-ATPase. | nih.govdrugbank.com |
| Mechanism of Action | Reversible binding to the proton pump. | droracle.ainih.gov |
| Pharmacodynamics | Does not require acid activation. | patsnap.comdroracle.ai |
| Pharmacodynamics | Accumulates in high concentrations in parietal cells due to high pKa (9.06). | nih.govdrugbank.com |
| Pharmacodynamics | Exhibits a slow dissociation from the H+,K+-ATPase, leading to long-lasting effects. | guidetopharmacology.orgnih.govnih.gov |
| Structural Biology | Binds in a luminal vestibule between transmembrane helices 4, 5, and 6 of the H+,K+-ATPase. | nih.govnih.gov |
| Structural Biology | X-ray diffraction of Vonoprazan-bound crystals has been achieved at a resolution of up to 2.3 Å. | researchgate.net |
Investigating Resistance Mechanisms to this compound
While Vonoprazan demonstrates high efficacy, the potential for resistance, particularly in the context of Helicobacter pylori eradication, is an area of ongoing investigation. The primary mechanism of resistance is not to Vonoprazan itself, but rather to the antibiotics used in combination therapy. nih.govmimsdev.com
Vonoprazan's potent acid suppression creates a more favorable environment for antibiotics like amoxicillin (B794) and clarithromycin (B1669154) to exert their effects. gi.org However, pre-existing resistance of H. pylori strains to these antibiotics can lead to treatment failure. nih.govmimsdev.com
Studies have shown that Vonoprazan-based triple therapy can overcome clarithromycin resistance in H. pylori to a significant extent. mimsdev.commdedge.com For instance, in one study, the eradication rate for clarithromycin-resistant strains was significantly higher with Vonoprazan-based triple therapy (65.8%) compared to lansoprazole-based triple therapy (31.9%). mdedge.com Another study reported eradication rates of 89.4% in clarithromycin-resistant strains with a Vonoprazan-amoxicillin-clarithromycin regimen. mimsdev.com
Factors that may contribute to a reduced response to Vonoprazan in the context of gastroesophageal reflux disease (GERD) have also been explored. One study identified the combination of functional dyspepsia symptoms and insomnia as factors associated with non-response to Vonoprazan in patients with PPI-refractory GERD. researchgate.net However, it's important to note that this does not represent a direct resistance mechanism to the drug's action on the proton pump.
H. pylori Eradication Rates with Vonoprazan-Based Therapies
| Therapy | Clarithromycin Susceptibility | Eradication Rate (%) | Citation |
| Vonoprazan Triple Therapy | Resistant | 65.8 | mdedge.com |
| Vonoprazan Dual Therapy | Resistant | 69.6 | mdedge.com |
| Lansoprazole Triple Therapy | Resistant | 31.9 | mdedge.com |
| Vonoprazan Triple Therapy (VAC) | Resistant | 89.4 | mimsdev.com |
| Vonoprazan Triple Therapy | Non-resistant | 84.7 | mdedge.com |
| Vonoprazan Dual Therapy | Non-resistant | 78.5 | mdedge.com |
| Lansoprazole Triple Therapy | Non-resistant | 78.8 | mdedge.com |
| Vonoprazan Triple Therapy (VAC) | Sensitive | 91.6 | mimsdev.com |
No Information Found for Compound this compound
Despite a comprehensive search of scientific databases and literature, no information has been found for a chemical compound with the identifier "this compound." This identifier does not correspond to any known substance in publicly accessible chemical registries.
Consequently, it is not possible to provide an article on the Structure-Activity Relationship (SAR) studies of this compound and its analogues as requested. The foundational information required to discuss its biological activity, the impact of its structural features such as lipophilicity and aromatic functionalities, its stereochemistry, or any associated fragment-based drug discovery or quantitative structure-activity relationship modeling is unavailable.
The absence of any data for "this compound" prevents the generation of the detailed, informative, and scientifically accurate content as outlined in the user's instructions. All subsequent sections of the requested article, including data tables and detailed research findings, cannot be produced without the primary identification and characterization of the compound.
Computational Approaches in Cid 78358071 Research
Molecular Docking and Ligand-Target Interactions of CID 78358071
No studies detailing the use of molecular docking to predict the binding orientation of this compound to a biological target have been found. Information regarding its specific ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, is not available in the public domain.
Molecular Dynamics Simulations to Explore Conformational Space and Binding Kinetics of this compound
There are no published molecular dynamics simulations of this compound. As a result, its conformational flexibility, the stability of any potential ligand-target complexes, and its binding and unbinding kinetics remain uncharacterized in publicly accessible literature.
De Novo Design and Virtual Screening for Novel this compound Analogues
No research detailing the use of this compound as a scaffold for de novo design or as a query in virtual screening campaigns to identify novel analogues has been found.
Cheminformatics and Machine Learning Applications in this compound Research
The application of cheminformatics tools or machine learning models to analyze the properties of this compound, predict its activities, or guide its development is not documented in any available research.
In Vitro Biological Efficacy and Selectivity Profiling of Cid 78358071
Antimicrobial Activity of CID 78358071 against Specific Pathogens
Data regarding the antimicrobial activity of this compound against specific pathogens is not available in the reviewed scientific literature. Therefore, details on its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), time-kill kinetics, post-antibiotic effects, and synergy with other agents could not be provided.
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Antiproliferative or Cytotoxic Activity of this compound in Cell Lines
This compound, identified in a study as a cycloalkanecarboxamide derivative possessing a p-(tert-butyl)benzenesulfonate moiety (compound 1f), has demonstrated significant antiproliferative activity. The compound was evaluated against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines and exhibited broad-spectrum anticancer activity across all nine cancer types represented in the panel. nih.gov
A closely related analog, containing a p-fluorobenzenesulfonate moiety (compound 1g), was identified as the most potent against the HT29 colon cancer cell line. nih.gov This compound displayed a half-maximal inhibitory concentration (IC50) of 4.73 µM. nih.gov Furthermore, it exhibited a selectivity index greater than 4.23 for the HT29 cancer cell line when compared to normal fibroblast cells. nih.gov
The mechanism underlying its antiproliferative effect against the HT29 cell line was determined to be the induction of apoptosis. This was evidenced by an increase in caspase 3/7 activity, without inducing necrosis. nih.gov
| Compound Analogue | Cell Line | Activity Metric | Value | Selectivity Index (vs. normal fibroblasts) | Mechanism of Action |
|---|---|---|---|---|---|
| Compound 1g (p-fluorobenzenesulfonate derivative) | HT29 (Colon Cancer) | IC50 | 4.73 µM | > 4.23 | Apoptosis induction (increased caspase 3/7 activity) |
Anti-inflammatory or Immunomodulatory Effects of this compound
There is no available scientific literature detailing the anti-inflammatory or immunomodulatory effects of this compound.
Selectivity and Off-Target Activity Profiling of this compound in Cell-Based Assays
While a selectivity index for the p-fluorobenzenesulfonate analog of this compound has been reported in the context of its antiproliferative activity against a specific cancer cell line versus normal cells, a comprehensive off-target activity profile in a broader range of cell-based assays is not available in the current scientific literature.
Preclinical Pharmacological Investigations of Cid 78358071
In Vivo Efficacy Studies of CID 78358071 in Animal Models of Disease
Comprehensive searches for in vivo efficacy studies of a compound identified as this compound have not yielded specific results. There is no publicly available scientific literature detailing the evaluation of this specific compound in animal models of disease. General principles of such studies are outlined below.
Dose-Response Relationships in Disease Models
Information regarding the dose-response relationships for this compound in any disease model is not available in the public domain. Establishing a dose-response relationship is a critical step in preclinical drug development. nih.govnih.gov This process involves administering a range of doses of the investigational compound to animal models of a specific disease to determine the relationship between the dose and the observed therapeutic effect. nih.gov The goal is to identify the minimum effective dose and the dose at which maximum efficacy is achieved, while also observing the potential for adverse effects at higher doses.
Interactive Table: Illustrative Dose-Response Data
The following table is a hypothetical representation of what dose-response data might look like for a compound in an animal model. There is no actual data available for this compound.
| Dose Group | Number of Animals | Therapeutic Endpoint (e.g., % Reduction in Tumor Volume) |
| Vehicle Control | 10 | 0% |
| 1 mg/kg | 10 | 15% |
| 5 mg/kg | 10 | 45% |
| 10 mg/kg | 10 | 65% |
| 20 mg/kg | 10 | 68% |
Evaluation of Efficacy in Relevant Infection Models (e.g., Clostridium difficile-associated diarrhea models)
There are no published studies evaluating the efficacy of this compound in animal models of Clostridium difficile-associated diarrhea or any other infection models. Hamster and mouse models are commonly used to assess the efficacy of new therapeutic agents against C. difficile infection. These models are crucial for understanding how a new compound might perform in treating this challenging infection.
Pharmacokinetic (PK) Profiling of this compound in Preclinical Species
No specific pharmacokinetic data for this compound in any preclinical species has been found in the available literature. The following sections describe the types of studies that are typically conducted.
Oral Bioavailability and Tissue Distribution Studies
There is no information on the oral bioavailability or tissue distribution of this compound. Oral bioavailability studies determine the fraction of an orally administered drug that reaches the systemic circulation unchanged. Tissue distribution studies investigate how a compound distributes into different organs and tissues after administration, which is important for understanding its potential sites of action and toxicity.
Metabolic Stability and Metabolite Identification Research
Interactive Table: Representative Metabolic Stability Data
This table provides a hypothetical example of metabolic stability data. No such data is available for this compound.
| Preclinical Species | Half-life (t½) in Liver Microsomes (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg) |
| Mouse | 25 | 55.4 |
| Rat | 40 | 34.6 |
| Dog | 65 | 21.3 |
| Human | 80 | 17.3 |
Excretion Pathway Investigations
There are no studies detailing the excretion pathways of this compound. Excretion studies are performed to determine how a compound and its metabolites are eliminated from the body, typically through urine and feces. This information is essential for a complete understanding of the compound's pharmacokinetic profile.
Pharmacodynamic (PD) Biomarker Studies in Preclinical Models
Following a comprehensive search of publicly available scientific literature, no specific preclinical pharmacodynamic (PD) biomarker studies for the chemical compound identified as "this compound" were found. Consequently, detailed research findings and data tables for this particular compound cannot be provided.
Chemical Biology Applications and Target Identification of Cid 78358071
Use of CID 78358071 as a Chemical Probe for Biological Pathway Elucidation
Orellanine's potent and selective toxicity to renal proximal tubular cells has made it a subject of study for understanding pathways involved in cellular damage and kidney function. Research suggests that orellanine (B1677459) induces oxidative stress by generating reactive oxygen species (ROS) and simultaneously down-regulating antioxidant enzymes nih.govd-nb.infonih.gov. This dual action disrupts cellular metabolism, leading to decreased ATP synthesis and reduced respiratory capacity nih.govgu.se. Studies have also indicated that orellanine inhibits the synthesis of essential biomolecules like proteins, RNA, and DNA, and interferes with enzyme activity, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase (B13392206) wikipedia.orgmedchemexpress.com. These mechanisms highlight orellanine's utility in probing pathways related to oxidative stress, mitochondrial dysfunction, and cellular metabolism within renal cells.
Affinity-Based Proteomics and Target Deconvolution Strategies for this compound
Identifying the precise molecular targets of orellanine is crucial for understanding its toxic mechanisms. Affinity-based proteomics and pull-down assays are key strategies employed in this area thermofisher.comlabinsights.nlnih.govsigmaaldrich.comnih.gov. These techniques allow researchers to capture proteins that physically interact with orellanine or its derivatives, thereby identifying direct binding partners or affected cellular components. While specific studies detailing orellanine's direct protein targets identified via affinity proteomics are limited in the provided search results, the compound's known effects suggest potential interactions with enzymes involved in cellular metabolism and antioxidant defense. Research has indicated that orellanine can induce apoptosis by activating both extrinsic (caspase 8) and intrinsic (caspase 9) pathways, converging on caspase 3 activation nih.gov. Furthermore, studies have shown that orellanine can down-regulate phosphorylated ERK1/2 activity and decrease phosphorylated AKT levels, suggesting interference with cell signaling pathways critical for cell survival and proliferation nih.gov.
Development of Optogenetic or Photoactivatable Derivatives of this compound
There is currently no widely published research indicating the development of optogenetic or photoactivatable derivatives of orellanine. The primary focus of orellanine research has been on understanding its inherent toxicity and potential therapeutic applications related to its selective cell targeting, rather than on developing light-controlled versions for chemical biology probes.
Insights into Disease Pathogenesis Gained from this compound Research
Orellanine's most significant contribution to understanding disease pathogenesis lies in its potent nephrotoxicity, which serves as a model for studying acute kidney injury (AKI) and interstitial nephritis medscape.comresearchgate.netnih.govrevistanefrologia.com. The delayed onset of symptoms, typically 2-14 days after ingestion, complicates diagnosis but is characteristic of orellanine poisoning, often referred to as Orellanus syndrome wikipedia.orgresearchgate.netexcli.de. Orellanine selectively damages proximal tubular cells, leading to tubulointerstitial nephritis and irreversible renal failure in a significant percentage of cases, often requiring long-term dialysis or kidney transplantation medscape.comnih.govrevistanefrologia.com. Studies have also explored orellanine's potential therapeutic application in clear cell renal cell carcinoma (ccRCC), as ccRCC originates from proximal tubular cells, the primary target of orellanine nih.govgu.semedchemexpress.commdpi.comoncotarget.comgu.se. Research indicates that orellanine induces dose-dependent cell death in ccRCC cells both in vitro and in vivo, with minimal toxicity observed in other cell types nih.govgu.seoncotarget.com. This selective cytotoxicity has led to investigations into orellanine as a potential targeted therapy for advanced ccRCC gu.semdpi.comgu.seacs.org.
Advanced Analytical Techniques for Cid 78358071 Research
Chromatographic Methods for Purification and Characterization of CID 78358071 (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are fundamental in the analysis of Navitoclax, particularly for its separation and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods utilized.
A robust and rapid LC-MS/MS method has been developed for the quantitative analysis of Navitoclax in human plasma. nih.govmerckmillipore.com This method employs a Waters Acquity UPLC BEH C18 column for the chromatographic separation. nih.govmerckmillipore.com The separation of Navitoclax and its internal standard, navitoclax-d8, is achieved using an isocratic flow over a short analytical run time of approximately 3 minutes. nih.govmerckmillipore.com The retention times for both Navitoclax and its deuterated internal standard are around 1.0 minute. nih.gov
Sample preparation for such analyses typically involves a straightforward protein precipitation technique using acetonitrile. merckmillipore.comnih.govresearchgate.net This approach allows for the efficient extraction of the analyte from the plasma matrix before injection into the LC-MS system. nih.govresearchgate.net The developed bioanalytical methods are validated according to regulatory guidelines, assessing parameters such as specificity, selectivity, sensitivity, and precision. nih.govresearchgate.net
| Parameter | Value/Description | Source |
| Chromatography System | Shimadzu Nexera X2 UHPLC system | nih.gov |
| Analytical Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | nih.govmerckmillipore.com |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Total Run Time | 3.0 minutes | nih.govmerckmillipore.com |
| Retention Time | Approximately 1.0 minute | nih.gov |
| Internal Standard | Navitoclax-d8 | nih.govmerckmillipore.com |
Mass Spectrometry-Based Approaches for Structural Confirmation and Quantitative Analysis of this compound
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for both the structural confirmation and sensitive quantification of Navitoclax.
For quantitative analysis, a SCIEX 4500 triple quadrupole mass spectrometer is often utilized. nih.govmerckmillipore.comaminer.org This instrument is typically operated in the positive electrospray ionization (ESI) mode. nih.govaminer.org The detection of Navitoclax is performed using Multiple Reaction Monitoring (MRM), which enhances the selectivity and sensitivity of the assay. aminer.org The assay range for quantifying Navitoclax in human plasma has been established from 5 to 5000 ng/mL. nih.govmerckmillipore.com This method has demonstrated high accuracy, with values ranging from 89.5% to 104.9%, and precision, with a coefficient of variation (CV) of ≤11%. nih.govmerckmillipore.com
The structural confirmation of Navitoclax and its metabolites can be facilitated by analyzing their fragmentation patterns in the mass spectrometer. While detailed fragmentation data for Navitoclax is not extensively published, the general principles of MS/MS allow for the elucidation of its structure by breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios.
| Parameter | Value/Description | Source |
| Mass Spectrometer | SCIEX 4500 triple quadrupole | nih.govmerckmillipore.comaminer.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govaminer.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | aminer.org |
| Assay Range | 5-5000 ng/mL | nih.govmerckmillipore.com |
| Accuracy | 89.5-104.9% | nih.govmerckmillipore.com |
| Precision (CV) | ≤11% | nih.govmerckmillipore.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like Navitoclax. While specific ¹H and ¹³C NMR data for Navitoclax are not widely available in the public domain, the principles of NMR are central to confirming its complex chemical structure.
In the broader context of developing BCL-2 family inhibitors, NMR structural analysis has been crucial. nih.gov For instance, NMR has been used to understand the binding of pro-apoptotic proteins to the hydrophobic grooves of anti-apoptotic proteins, which is the interaction that Navitoclax is designed to mimic. nih.gov
For a molecule with the complexity of Navitoclax, a suite of NMR experiments would be employed for its structural characterization. This would include one-dimensional ¹H and ¹³C NMR, as well as two-dimensional techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish longer-range proton-carbon connectivities. These experiments collectively allow for the unambiguous assignment of all atoms within the molecule's structure.
Furthermore, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for conformational analysis, providing insights into the three-dimensional arrangement of the molecule in solution.
Spectrophotometric and Fluorometric Assays for Biological Activity Quantification of this compound
The biological activity of Navitoclax, which involves inhibiting the interaction between anti-apoptotic BCL-2 family proteins (like BCL-xL, BCL-2, and BCL-w) and pro-apoptotic BH3-domain proteins, can be quantified using various spectrophotometric and fluorometric assays.
A prominent method for this purpose is the Fluorescence Polarization (FP) assay . nih.govmerckmillipore.comaminer.org This technique is well-suited for high-throughput screening of BCL-xL inhibitors. nih.govmerckmillipore.comaminer.org The principle of the FP assay involves a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bad or Bak). nih.govnih.gov When this small, fluorescently labeled peptide is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger protein like BCL-xL, its tumbling rate slows down significantly, leading to an increase in fluorescence polarization.
Navitoclax, as an inhibitor, competes with the fluorescently labeled BH3 peptide for binding to the BCL-xL protein. By adding increasing concentrations of Navitoclax to the assay, the fluorescent peptide is displaced, causing a decrease in the fluorescence polarization signal. This dose-dependent decrease can be used to determine the inhibitory potency of Navitoclax, often expressed as an IC50 value (the concentration of inhibitor required to displace 50% of the bound fluorescent peptide).
| Assay Component | Description | Source |
| Technique | Fluorescence Polarization (FP) Competition Assay | nih.govbmglabtech.com |
| Target Protein | BCL-xL, BCL-2, BCL-w | nih.gov |
| Fluorescent Probe | Fluorescein-labeled Bad BH3 peptide or similar | nih.govnih.gov |
| Principle | Displacement of the fluorescent probe by the inhibitor leads to a decrease in fluorescence polarization. | bmglabtech.com |
| Output | Determination of inhibitor potency (e.g., IC50) | nih.gov |
Other cell-based assays, such as those measuring apoptosis through markers like caspase activation or changes in cell viability, can also be used to quantify the biological effects of Navitoclax. These assays often rely on spectrophotometric or fluorometric readouts.
No Information Found for Chemical Compound this compound
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Q & A
Q. How does the FINER framework improve research question formulation for this compound studies?
- Methodological Answer : Assess questions for F easibility (resource availability), I nterest (academic relevance), N ovelty (gap-filling potential), E thical compliance, and R elevance (alignment with field priorities). For example, a FINER-compliant question might explore this compound’s role in understudied disease pathways .
Methodological Notes
- Data Presentation : Use tables to summarize comparative bioactivity data (e.g., IC50 values across cell lines) and figures for mechanistic schematics. Reference all data in the "Results" section without redundancy .
- Ethical Compliance : Address potential conflicts of interest and funding sources in the "Acknowledgments" section. Ensure compliance with international standards (e.g., CC-BY-SA for open-access data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
